molecular formula C9H9F3OS B8249799 [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol CAS No. 868167-59-3

[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B8249799
CAS No.: 868167-59-3
M. Wt: 222.23 g/mol
InChI Key: ZKWHCGTXOYWPNL-UHFFFAOYSA-N
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Description

[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol typically involves the introduction of the trifluoromethyl and methylthio groups onto a benzene ring, followed by the addition of a hydroxyl group. One common method involves the trifluoromethylation of a suitable precursor, such as a phenylmethanol derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base. The methylthio group can be introduced via nucleophilic substitution using methylthiolate (CH3S-) as the nucleophile. The final step involves the hydroxylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production method.

Chemical Reactions Analysis

Types of Reactions

[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a hydrocarbon.

    Substitution: The trifluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanone.

    Reduction: Formation of [3-(Methylthio)-5-(trifluoromethyl)phenyl]methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydroxyl group may form hydrogen bonds with target proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Methylthio)-4-(trifluoromethyl)phenyl]methanol
  • [3-(Methylthio)-5-(difluoromethyl)phenyl]methanol
  • [3-(Ethylthio)-5-(trifluoromethyl)phenyl]methanol

Uniqueness

[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol is unique due to the specific positioning of the trifluoromethyl and methylthio groups on the benzene ring, which imparts distinct chemical and physical properties. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, while the methylthio group provides unique reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

[3-methylsulfanyl-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWHCGTXOYWPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234394
Record name 3-(Methylthio)-5-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868167-59-3
Record name 3-(Methylthio)-5-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868167-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)-5-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [3-amino-5-(trifluoromethyl)phenyl]methanol (319 mg, 1.67 mmol) (Step A, Example 24) in CHCl3 (5 mL) was added dimethyl disulfide (296 μL, 3.34 mmol). Next, t-butyl nitrite (285 μL, 2.4 mmol) was added dropwise by syringe. The reaction was stirred at room temperature for two hours and then poured into H2O (15 mL). The mixture was extracted with EtOAc (50 mL), washed with brine (15 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 0% to 50% EtOAc/hexanes afforded [3-(methylthio)-5-(trifluoromethyl)phenyl]-methanol. The [3-(methylthio)-5-(trifluoromethyl)phenyl]methanol was contaminated with minor impurities that were removed after the next step. Rf=0.53 (50% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 7.63 (s, 1H), 7.40 (s, 1H), 7.35 (s, 1H), 4.71 (s, 2H), 2.51 (s, 3H).
Quantity
319 mg
Type
reactant
Reaction Step One
Quantity
296 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
285 μL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

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